molecular formula C13H11NO2 B2955195 methyl 1-(propa-1,2-dien-1-yl)-1H-indole-3-carboxylate CAS No. 2416243-08-6

methyl 1-(propa-1,2-dien-1-yl)-1H-indole-3-carboxylate

Cat. No.: B2955195
CAS No.: 2416243-08-6
M. Wt: 213.236
InChI Key: DGABVZDQHQPBPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(propa-1,2-dien-1-yl)-1H-indole-3-carboxylate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes. This particular compound features a unique structure with an allene group (propa-1,2-dien-1-yl) attached to the indole ring, making it an interesting subject for chemical research and applications.

Scientific Research Applications

Methyl 1-(propa-1,2-dien-1-yl)-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and the development of new materials.

    Biology: The compound’s unique structure makes it a subject of interest in studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(propa-1,2-dien-1-yl)-1H-indole-3-carboxylate can be achieved through several methods. One common approach involves the palladium-catalyzed hydrosulfonylation of allenes with sulfinic acids . This method is highly regio- and stereoselective, providing the target product with moderate to excellent yields. Another method involves the radical allylation of aldehydes with allenes using photoredox cobalt and chromium dual catalysis . This approach yields homoallylic alcohols with exceptional diastereoselective control.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of palladium-catalyzed reactions and photoredox catalysis are promising for large-scale synthesis due to their efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(propa-1,2-dien-1-yl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the allene group or the indole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(propa-1,2-dien-1-yl)-1H-indole-3-carboxylate is unique due to its allene group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

InChI

InChI=1S/C13H11NO2/c1-3-8-14-9-11(13(15)16-2)10-6-4-5-7-12(10)14/h4-9H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGABVZDQHQPBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)C=C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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